![molecular formula C23H24N2O5S B2575129 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 922093-38-7](/img/structure/B2575129.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties of Amide Hydrogen Bonded Crystals
Research conducted by Balijapalli et al. (2017) investigated the photophysical properties of three distinct hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides. The study highlighted the influence of substituents in the benzothiazole moiety on the assembly characteristics of these compounds. Specific attention was given to the hydrogen bonding patterns and their impact on photophysical behaviors, such as fluorescence and UV-visible absorption spectra, without delving into drug use, dosage, or side effects (Balijapalli et al., 2017).
Antimicrobial and Antioxidant Agents
Naraboli and Biradar (2017) synthesized compounds bearing benzodiazepines along with benzothiazole and indole moieties, showcasing potent antimicrobial and antioxidant activities. The study elaborated on the synthesis process and the evaluation of these activities through various assays. This research offers insights into the chemical versatility and potential applications of compounds related to the mentioned chemical structure, emphasizing their biochemical activities rather than pharmaceutical aspects (Naraboli & Biradar, 2017).
Antioxidant and Anti-inflammatory Compounds
A series of novel acetamide derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities by Koppireddi et al. (2013). The study focused on the chemical modification of the benzothiazole unit and its effects on biological activities. This research contributes to understanding the therapeutic potential of such compounds in treating inflammation and oxidative stress, strictly within a scientific exploration context (Koppireddi et al., 2013).
Synthesis and Biological Activity
Research by Havrylyuk et al. (2010) explored the antitumor screening of several 4-thiazolidinones with a benzothiazole moiety. Their reactions and subsequent evaluations for anticancer activity provided valuable insights into the pharmaceutical potential of such structures. The study specifically focused on the synthesis, characterization, and in vitro anticancer activity, highlighting their relevance in medical research without addressing direct clinical applications (Havrylyuk et al., 2010).
Antibacterial Agents
A study by Bhoi et al. (2015) on the microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl) derivatives demonstrated potent antibacterial activity. This research aimed at developing new antibacterial agents through chemical synthesis, offering insights into the structure-activity relationship of such compounds. The study underscores the importance of chemical modifications in enhancing biological activities, specifically targeting microbial pathogens (Bhoi et al., 2015).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-14-5-7-18(27-2)21-22(14)31-23(24-21)25(12-16-4-3-9-28-16)20(26)11-15-6-8-17-19(10-15)30-13-29-17/h5-8,10,16H,3-4,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGMLANXLYTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

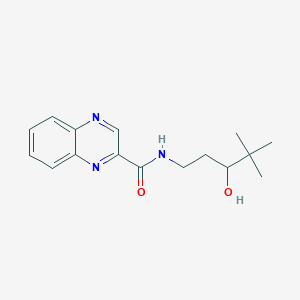
![(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575049.png)
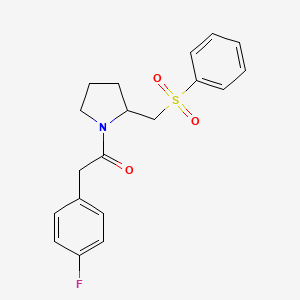
![2-(4-Chlorophenyl)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2575052.png)
![N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2575053.png)
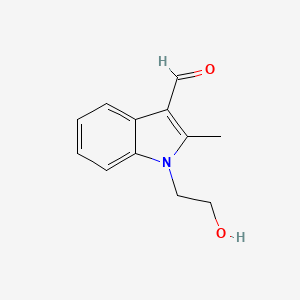

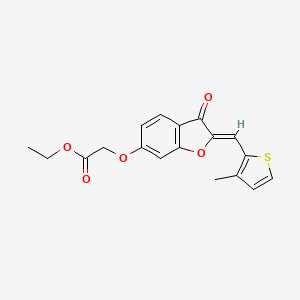
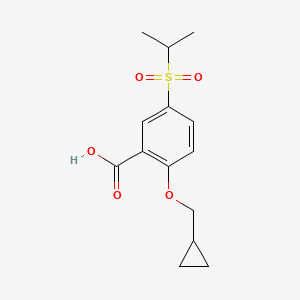
![(2-chlorophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2575061.png)
![6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2575063.png)
![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575065.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2575068.png)